ethyl 4-[[2-(methylamino)-2-oxoethyl]amino]benzoate
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Overview
Description
Ethyl 4-[[2-(methylamino)-2-oxoethyl]amino]benzoate is an organic compound with a complex structure that includes both ester and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[[2-(methylamino)-2-oxoethyl]amino]benzoate typically involves the reaction of ethyl 4-aminobenzoate with methyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[2-(methylamino)-2-oxoethyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 4-[[2-(methylamino)-2-oxoethyl]amino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-[[2-(methylamino)-2-oxoethyl]amino]benzoate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or experimental effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(methylamino)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-(dimethylamino)benzoate: Contains a dimethylamino group instead of a methylamino group.
Ethyl 4-aminobenzoate: Lacks the amide functional group present in ethyl 4-[[2-(methylamino)-2-oxoethyl]amino]benzoate.
Uniqueness
This compound is unique due to its combination of ester and amide functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .
Properties
CAS No. |
95766-85-1 |
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Molecular Formula |
C12H16N2O3 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
ethyl 4-[[2-(methylamino)-2-oxoethyl]amino]benzoate |
InChI |
InChI=1S/C12H16N2O3/c1-3-17-12(16)9-4-6-10(7-5-9)14-8-11(15)13-2/h4-7,14H,3,8H2,1-2H3,(H,13,15) |
InChI Key |
LHTLHMKLDVSLQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCC(=O)NC |
Origin of Product |
United States |
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